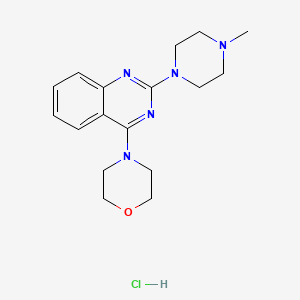

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest in medicinal chemistry. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring . The compound “this compound” would have a similar structure with the addition of a morpholine group and a hydrochloride group.Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives are diverse and depend on the specific functional groups present in the molecule. For example, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols can be used to synthesize quinazolin-4(3H)-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the molecular weight is 243.31 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Antioxidant and Antidiabetic Potential

- A study by Özil, Parlak, and Baltaş (2018) reported the synthesis of benzimidazole derivatives containing morpholine and piperazine skeletons, which demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their usefulness in managing oxidative stress and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).

Anticonvulsant Activity

- Noureldin et al. (2017) explored the anticonvulsant activity of novel 4-quinazolinone derivatives. The study highlighted several compounds showing superior anticonvulsant activities in comparison to reference drugs, indicating the potential of 4-quinazolinone derivatives in epilepsy treatment (Noureldin et al., 2017).

Anticancer Properties

- Ovádeková et al. (2005) assessed a new quinazoline derivative for its cytotoxic and antiproliferative activity against the human cancer cell line HeLa, finding potent anticancer capabilities that highlight the derivative's potential as a novel anticancer drug (Ovádeková et al., 2005).

- Dola et al. (2016) identified a 4-aminoquinoline derivative with promising activity against chloroquine-resistant malaria, suggesting its development as a blood schizonticidal agent for malaria chemotherapy (Dola et al., 2016).

Novel Bioactive Agents

- Adhikari et al. (2012) conducted a study on novel thiazolidinone analogues synthesized under microwave-assisted conditions, which were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the compound's potential as bioactive agents (Adhikari et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds, such as quinazoline derivatives, have been found to inhibit protein kinase c (pkc) isotypes . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

It can be inferred from similar compounds that it may act as an inhibitor of pkc isotypes . Inhibition of these enzymes can lead to changes in the phosphorylation state of proteins, affecting their function and potentially leading to cell cycle arrest and apoptosis .

Result of Action

Based on the potential inhibition of pkc, it can be inferred that the compound may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

Safety and Hazards

The safety and hazards associated with “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific chemical structure and how it is handled. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the hazard statements include H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled .

Direcciones Futuras

The future directions for research on “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of biological activities exhibited by quinazolinone derivatives , there is potential for the development of novel therapeutic agents based on these compounds.

Propiedades

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOJTGKOTOTGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)

![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)

![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2576775.png)

![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)